1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol
Overview
Description
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol is a chemical compound with a unique structure that combines a pyrimidine ring with a piperidine ring
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in various biological processes, including dna synthesis, signal transduction, and energy metabolism .
Pharmacokinetics
Its molecular structure suggests that it may have good oral bioavailability and could be metabolized by common metabolic pathways .
Result of Action
Based on its structural similarity to other pyrimidine derivatives, it may have potential therapeutic effects .
Preparation Methods
The synthesis of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine and piperidine precursors.
Reaction Conditions: The key steps often involve nucleophilic substitution reactions, where the methoxy and methylthio groups are introduced to the pyrimidine ring. This is followed by the formation of the piperidine ring.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl or aryl groups.
Scientific Research Applications
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may have applications in treating diseases or conditions related to its biological activity.
Industry: In industrial applications, the compound is used in the development of new materials or as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol can be compared with other similar compounds:
Similar Compounds: Compounds with similar structures include other pyrimidine derivatives and piperidine-containing molecules.
Uniqueness: The unique combination of the methoxy and methylthio groups on the pyrimidine ring, along with the piperidine ring, distinguishes this compound from others. This unique structure may confer specific reactivity and biological activity that is not observed in similar compounds.
Properties
IUPAC Name |
1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-16-10-7-9(12-11(13-10)17-2)14-5-3-8(15)4-6-14/h7-8,15H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMCPXMQYBPACG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCC(CC2)O)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401191129 | |
Record name | 4-Piperidinol, 1-[6-methoxy-2-(methylthio)-4-pyrimidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401191129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353979-87-9 | |
Record name | 4-Piperidinol, 1-[6-methoxy-2-(methylthio)-4-pyrimidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353979-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinol, 1-[6-methoxy-2-(methylthio)-4-pyrimidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401191129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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